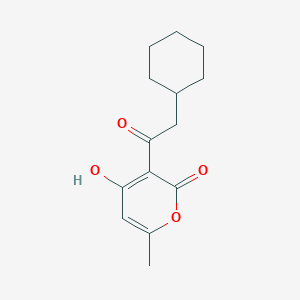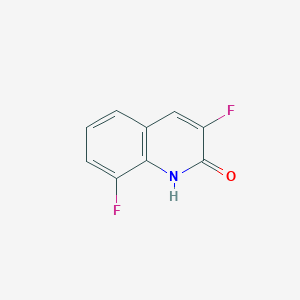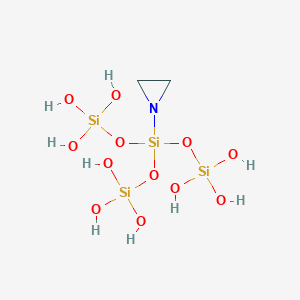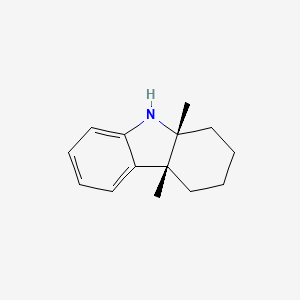![molecular formula C22H31ClN6O3S B12562184 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride CAS No. 191588-96-2](/img/structure/B12562184.png)
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride is a complex organic compound belonging to the class of tryptamines and derivatives. This compound is characterized by an indole ring substituted at the 3-position by a propyl chain linked to a piperazine ring, which is further substituted by a methoxypyrimidine group.
Vorbereitungsmethoden
The synthesis of 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride involves multiple steps:
Formation of the Indole Ring: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Propyl Chain: The indole ring is then substituted at the 3-position with a propyl chain using a suitable alkylating agent.
Attachment of Piperazine Ring: The propyl chain is further reacted with piperazine to form the piperazine-indole intermediate.
Introduction of Methoxypyrimidine Group: The piperazine ring is substituted with a methoxypyrimidine group through nucleophilic substitution.
Formation of Methanesulfonamide: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the methanesulfonamide derivative.
Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the methoxypyrimidine group, converting it to the corresponding amine.
Hydrolysis: The methanesulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Wissenschaftliche Forschungsanwendungen
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in treating migraines due to its ability to interact with serotonin receptors.
Biological Research: The compound is used as a tool to study the role of serotonin receptors in various physiological processes.
Pharmacology: It serves as a lead compound for the development of new drugs targeting serotonin receptors.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride involves its interaction with serotonin receptors. The compound acts as an agonist at these receptors, leading to the modulation of serotonin signaling pathways. This interaction results in the alleviation of migraine symptoms by reducing the release of pro-inflammatory neuropeptides and inhibiting the transmission of pain signals .
Vergleich Mit ähnlichen Verbindungen
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride can be compared with other similar compounds such as:
Sumatriptan: Another tryptamine derivative used in the treatment of migraines. It has a similar mechanism of action but differs in its chemical structure.
Rizatriptan: A compound with a similar indole ring structure but different substituents, leading to variations in its pharmacokinetic properties.
Zolmitriptan: Another serotonin receptor agonist with a different substitution pattern on the indole ring, resulting in unique pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic benefits .
Eigenschaften
CAS-Nummer |
191588-96-2 |
|---|---|
Molekularformel |
C22H31ClN6O3S |
Molekulargewicht |
495.0 g/mol |
IUPAC-Name |
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C22H30N6O3S.ClH/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22;/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3;1H |
InChI-Schlüssel |
JWIBFHSLXIGVGV-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)





![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)




![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)

